Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate
Description
Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate is a synthetic ester featuring a pyridinylamino backbone linked to a 3,5-dinitrobenzoyl group and a methyl propanoate moiety. While direct pharmacological data are unavailable in the provided evidence, structural analogues highlight its reactivity and functional versatility .
Properties
IUPAC Name |
methyl 3-[(3,5-dinitrobenzoyl)-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-27-15(21)5-7-18(14-4-2-3-6-17-14)16(22)11-8-12(19(23)24)10-13(9-11)20(25)26/h2-4,6,8-10H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHFUPNFSGKQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate typically involves the reaction of 3,5-dinitrobenzoic acid with 2-aminopyridine to form the intermediate 3,5-dinitrobenzoyl-2-pyridinylamine. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pyridinyl group can interact with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity: The 3,5-dinitrobenzoyl group enhances electrophilic character, making the target compound suitable for further functionalization (e.g., Suzuki coupling) compared to cyano or benzimidazole analogues .
- Stability Trade-offs : While nitro groups increase redox sensitivity, they improve thermal stability relative to esters with formyl or chloro substituents .
- Synthetic Challenges: Introduction of nitro groups requires stringent conditions, contrasting with milder steps for cyano or trifluoromethyl analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate, and how can reaction parameters be optimized?
- Methodology : A two-step approach is typically employed:
Amide Coupling : React 3,5-dinitrobenzoyl chloride with methyl 3-amino-3-(2-pyridinyl)propanoate under Schotten-Baumann conditions (aqueous NaOH, THF, 0–5°C) to form the amide bond.
Esterification : If the propanoate ester is not pre-formed, use DCC/DMAP-mediated esterification of the carboxylic acid precursor.
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) to control reaction rate. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution). Yield improvements (60→85%) are achievable by slow addition of acyl chloride to avoid dimerization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopic Characterization :
- NMR : ¹H NMR (CDCl₃) shows ester methyl singlet at δ 3.65 ppm, pyridinyl protons at δ 8.2–8.6 ppm (multiplet), and nitro-aromatic protons at δ 8.9 ppm (doublet). ¹³C NMR confirms the carbonyl groups (ester: ~170 ppm; amide: ~165 ppm).
- IR : Strong stretches at 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1520/1350 cm⁻¹ (NO₂ symmetric/asymmetric).
- HRMS : Expected [M+H]⁺ at m/z 416.0854 (C₁₇H₁₅N₄O₇⁺) .
Q. How can researchers assess the compound’s purity, and what are common contaminants?
- Purity Analysis :
- HPLC : Use a C18 column (MeCN/H₂O 70:30, 1 mL/min); retention time ~6.2 min. Purity >98% is achievable with recrystallization (ethanol/water).
- Common Contaminants : Unreacted starting materials (3,5-dinitrobenzoic acid, δ 7.5 ppm in ¹H NMR) or hydrolysis byproducts (free carboxylic acid, δ 12.1 ppm broad in IR) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Electronic Effects : The 3,5-dinitrobenzoyl group creates a strongly electron-deficient aromatic ring, directing NAS to the para position of the nitro groups. Kinetic studies (Hammett σ⁺ ≈ +1.2) confirm enhanced reactivity compared to mono-nitro analogs.
- Methodology : Perform competitive reactions with aniline derivatives in DMF at 80°C. Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electron density .
Q. How can researchers resolve contradictions in biological activity data across enzymatic vs. cell-based assays?
- Troubleshooting Strategies :
Stability Testing : Incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via HPLC. Nitro groups may reduce to amines under cellular conditions, altering activity.
Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion (Papp <1×10⁻⁶ cm/s indicates poor uptake).
Metabolite Interference : Identify metabolites (e.g., reduced nitro groups) using LC-MS/MS in hepatocyte incubations .
Q. What computational approaches are recommended for predicting the compound’s binding affinity to target enzymes?
- Molecular Docking : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 4EY7) or kinases (e.g., EGFR). The pyridinyl group’s π-stacking and nitro groups’ hydrogen bonding are critical.
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate binding stability. Key interactions:
- Nitro groups with Arg/Lys residues.
- Ester carbonyl with Ser/Thr hydroxyls.
- Validation : Compare IC₅₀ values from enzyme inhibition assays with docking scores (Pearson correlation >0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
